A Guide to the Therapeutic Potential of Tetrahydropyrido[3,2-d]pyrimidine Derivatives: From Kinase Inhibition to Neuroprotection
A Guide to the Therapeutic Potential of Tetrahydropyrido[3,2-d]pyrimidine Derivatives: From Kinase Inhibition to Neuroprotection
Executive Summary
The tetrahydropyrido[3,2-d]pyrimidine scaffold is emerging as a privileged structure in modern medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases. This guide provides an in-depth technical analysis for researchers and drug development professionals, exploring the versatility of this heterocyclic core. We delve into its critical role in the development of targeted therapies, with a primary focus on oncology and neurodegenerative disorders. By examining key molecular targets such as PI3Kδ and ATR kinase, and exploring multi-target strategies for Alzheimer's disease, this document synthesizes the latest preclinical and clinical findings. It further provides detailed experimental protocols and strategic insights, explaining the causal relationships behind synthetic choices and assay designs to empower the development of next-generation therapeutics based on this promising scaffold.
Chapter 1: The Tetrahydropyrido[3,2-d]pyrimidine Scaffold: A Versatile Core in Medicinal Chemistry
Pyridopyrimidines, a class of bicyclic nitrogen-containing heterocycles, are of immense interest due to their wide-ranging biological activities.[1][2] This family includes four isomers based on the nitrogen position in the pyridine ring: [2,3-d], [3,4-d], [4,3-d], and [3,2-d].[1][3][4] Among these, the pyrido[3,2-d]pyrimidine core has garnered significant attention. The further saturation of the pyridine ring to its "tetrahydro" form introduces conformational flexibility, allowing for optimized three-dimensional interactions with complex biological targets. This structural feature has proven crucial for enhancing potency, selectivity, and pharmacokinetic properties, establishing the tetrahydropyrido[3,2-d]pyrimidine framework as a key pharmacophore in the design of novel therapeutics.[2][5]
Chapter 2: Therapeutic Landscape: Targeting Key Pathological Pathways
The unique structural and electronic properties of tetrahydropyrido[3,2-d]pyrimidine derivatives have enabled their application in diverse therapeutic areas. Their ability to act as potent and selective inhibitors of key enzymes makes them particularly valuable in oncology and neurodegeneration.
Oncology: Precision Inhibition of Cancer-Driving Kinases
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][6] Pyrido[3,2-d]pyrimidine derivatives have been successfully developed as potent kinase inhibitors.
The δ isoform of class I phosphoinositide 3-kinase (PI3Kδ) is a crucial mediator of immune cell signaling and a validated target for hematologic malignancies and inflammatory diseases.[7]
-
Mechanism of Action: Pyrido[3,2-d]pyrimidine derivatives have been designed as ATP-competitive inhibitors that occupy the kinase hinge region. This mechanism effectively blocks the phosphorylation of downstream effectors like Akt, thereby inhibiting cell proliferation and survival pathways.[7]
-
Lead Compounds:
-
Seletalisib (UCB5857): A notable pyrido[3,2-d]pyrimidine derivative that entered clinical evaluation as a selective PI3Kδ inhibitor for conditions like Primary Sjogren's Syndrome.[6]
-
Compound S5: A more recent derivative that demonstrated superior potency against PI3Kδ (IC50 = 2.82 nM) and strong anti-proliferative activity against the SU-DHL-6 lymphoma cell line (IC50 = 0.035 µM) when compared to the approved drug idelalisib.[7] The design of S5 showcases a rational approach to achieving high selectivity over other PI3K isoforms, a critical factor in minimizing off-target effects.
-
PI3K/Akt Signaling Pathway and Inhibition
Caption: Inhibition of PI3Kδ by tetrahydropyrido[3,2-d]pyrimidine derivatives.
Table 1: Comparative Potency of PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (nM) | Anti-proliferative IC50 (µM) on SU-DHL-6 cells | Reference |
|---|---|---|---|
| Idelalisib | - | - | [7] |
| Compound S5 | 2.82 | 0.035 |[7] |
Targeting the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase is a promising therapeutic strategy for cancers with deficiencies in their DNA damage response (DDR) mechanisms.[8] This approach leverages the concept of synthetic lethality, where inhibiting ATR is selectively lethal to cancer cells that rely on it for survival due to other DDR defects.
-
Mechanism of Action: Through structure-based drug design, pyrido[3,2-d]pyrimidine derivatives have been developed as potent ATR inhibitors. These compounds block the ATR-mediated signaling cascade that is activated by DNA damage, leading to cell cycle arrest and apoptosis in vulnerable cancer cells.[8]
-
Lead Compound: The representative compound 10q from a reported series showed excellent potency against ATR in both biochemical and cellular assays.[8] Importantly, it displayed favorable metabolic stability across different species and demonstrated synergistic activity when combined with an ATM inhibitor, validating the synthetic lethality approach.[8]
Screening Cascade for ATR Inhibitors
Caption: A typical workflow for identifying and validating novel ATR inhibitors.
Neurodegenerative Disorders: A Multi-Target Approach
The complexity of neurodegenerative diseases like Alzheimer's (AD) often requires therapies that can address multiple pathological factors simultaneously.[9] The pyrido[3,2-d]pyrimidine scaffold has shown promise in this area as a template for designing multi-target-directed ligands.[10]
-
Mechanism of Action: In the context of AD, pathology involves amyloid-beta (Aβ) plaque formation, neurofibrillary tangles composed of hyperphosphorylated tau, cholinergic dysfunction, and metal ion dyshomeostasis.[11][12] Pyrido[3,2-d]pyrimidine bioisosteres have been designed to concurrently inhibit cholinesterases (to improve cognitive function), prevent Aβ aggregation, and chelate excess metal ions that contribute to oxidative stress.[10]
-
Lead Compound: A pyrido[3,2-d]pyrimidine bioisostere, 10b , exhibited potent anti-Aβ40 activity (IC50 = 1.1 µM), dual inhibition of cholinesterases, and significant iron-chelating properties.[10] This multi-functional profile highlights the scaffold's potential for creating disease-modifying therapies for AD.
Multi-Target Strategy for Alzheimer's Disease
Caption: A single compound targeting multiple pathological drivers in AD.
Chapter 3: Synthetic Strategies and Methodologies
The successful development of tetrahydropyrido[3,2-d]pyrimidine derivatives hinges on robust synthetic routes and reliable biological evaluation protocols. This section provides a general synthetic scheme and detailed methodologies for key in vitro assays.
General Synthesis of the Tetrahydropyrido[3,2-d]pyrimidine Core
The synthesis of the pyrido[3,2-d]pyrimidine core can be achieved through various routes, often involving the construction of the pyrimidine ring onto a pre-existing pyridine derivative or vice versa.[1][4] The synthesis of Seletalisib, for instance, provides a patented and validated route.[6] A generalized, multi-step approach is outlined below.
General Synthetic Workflow
Caption: A representative synthetic pathway to the target scaffold.
Protocol: In Vitro PI3Kδ Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for the PI3Kδ kinase. It is a self-validating system designed for accuracy and reproducibility.
Methodology:
-
Reagent Preparation:
-
Prepare a 4X kinase/antibody mixture containing PI3Kδ kinase and a terbium-labeled anti-His antibody in a defined kinase buffer.
-
Prepare a 4X tracer mixture containing a fluorescein-labeled kinase tracer molecule.
-
Prepare a serial dilution of the tetrahydropyrido[3,2-d]pyrimidine test compound in DMSO, followed by a further dilution in the kinase buffer.
-
-
Assay Procedure:
-
Dispense 2.5 µL of the serially diluted test compound into the wells of a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Add 2.5 µL of the 4X kinase/antibody mixture to all wells.
-
Add 5 µL of the 4X tracer mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 495 nm (terbium) and 520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Anti-proliferative Assay (MTT Assay)
This protocol measures the ability of a test compound to inhibit the proliferation of a relevant cancer cell line (e.g., SU-DHL-6 for PI3Kδ inhibitors).
Methodology:
-
Cell Seeding:
-
Culture SU-DHL-6 cells to a logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for an additional 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chapter 4: Future Perspectives and Drug Development
The tetrahydropyrido[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The clinical and preclinical success of derivatives targeting kinases like PI3Kδ and ATR validates its utility in oncology.[6][7][8] Furthermore, its application in creating multi-target ligands for complex neurodegenerative disorders like Alzheimer's disease opens new avenues for drug discovery.[10]
Future efforts should focus on:
-
Expanding the Therapeutic Scope: Investigating the scaffold against other kinase targets, epigenetic modifiers, and G-protein coupled receptors.
-
Optimizing Pharmacokinetics: Fine-tuning structure-activity and structure-property relationships to enhance oral bioavailability, metabolic stability, and, for CNS applications, blood-brain barrier penetration.[11]
-
Biomarker-Driven Development: For targeted therapies like ATR inhibitors, identifying and validating patient selection biomarkers will be crucial for clinical success.
By leveraging rational drug design and a deep understanding of disease biology, the tetrahydropyrido[3,2-d]pyrimidine core is well-positioned to be the foundation for a new generation of safe and effective medicines.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. Available at: [Link]
-
Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI Encyclopedia. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. PubMed. Available at: [Link]
-
Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Available at: [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. Available at: [Link]
-
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives. PubMed. Available at: [Link]
-
Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. TU Delft Repositories. Available at: [Link]
-
Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Dovepress. Available at: [Link]
-
Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and Pyrimido[4,5-d]azepine Derivatives as Potential BRD4 Inhibitors. Semantic Scholar. Available at: [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 12. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
